1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Ensure reproducibility in CNS and antimicrobial research by sourcing the exact 3-thiophene regioisomer, CAS 1185316-81-7, as the hydrochloride salt. Its unsubstituted piperazine enables diverse SAR explorations of antipsychotic and antibacterial scaffolds—particularly MRSA-active quinolones. Using 2-thiophene or free-base analogs introduces off-target kinetics and uncharacterized impurities. The bifunctional ethanone-thiophene structure also supports conductive polymer functionalization. Verify identity via CAS, insist on ≥97% certified purity, and avoid costly synthetic reroutes caused by isomeric mix-ups.

Molecular Formula C10H15ClN2OS
Molecular Weight 246.76 g/mol
CAS No. 1185316-81-7
Cat. No. B1501337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride
CAS1185316-81-7
Molecular FormulaC10H15ClN2OS
Molecular Weight246.76 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CC2=CSC=C2.Cl
InChIInChI=1S/C10H14N2OS.ClH/c13-10(7-9-1-6-14-8-9)12-4-2-11-3-5-12;/h1,6,8,11H,2-5,7H2;1H
InChIKeyNBNUGWGCNFZIMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride (CAS 1185316-81-7): A Building Block for CNS and Antimicrobial Research


1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride (CAS 1185316-81-7) is a heterocyclic building block consisting of a piperazine ring linked via an ethanone group to a thiophene moiety, and formulated as a hydrochloride salt. It is typically offered at purities of 95-97% for use in the synthesis of more complex molecules, particularly those with potential applications in central nervous system (CNS) and antimicrobial research .

Critical Procurement Distinctions for 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride


The term 'piperazine-thiophene ethanone' encompasses a family of regioisomers and derivatives where a simple substitution, such as moving the thiophene attachment point from the 3- to the 2-position or changing the salt form, results in a different CAS number and, critically, a distinct molecular entity with its own unique set of physical and chemical properties. Using an incorrect analog, even one with a similar name, can invalidate a research study, alter reaction kinetics, and introduce uncharacterized impurities. The quantifiable differences in molecular weight, salt form, and structural isomerism presented below highlight why these compounds are not interchangeable and must be specifically sourced for reproducible results [1].

Quantitative Differentiation of 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride from In-Class Analogs


Differentiation by Thiophene Regioisomerism: 3-yl vs 2-yl Substitution

The position of the thiophene linkage on the ethanone bridge is a critical differentiator. 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride (the target compound) features a 3-yl thiophene substituent, whereas a common analog, 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one (CAS 1082766-64-6), has a 2-yl thiophene . This difference in regioisomerism defines each compound as a distinct chemical entity, which can lead to divergent biological activities and reactivity profiles in downstream syntheses [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Comparison of Salt Form and Molecular Weight with a Free Base Analog

The target compound is supplied as a hydrochloride salt, giving it a molecular weight of 246.76 g/mol . In contrast, a closely related analog, 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one (CAS 1082766-64-6), is the free base form with a molecular weight of 210.30 g/mol . The hydrochloride salt generally offers enhanced aqueous solubility and improved stability for storage and handling compared to the free base .

Physicochemical Properties Formulation Science Chemical Procurement

Differentiation by Piperazine Substitution: Unsubstituted vs. Methylated Piperazine

The target compound contains an unsubstituted piperazine ring, providing a versatile secondary amine for further derivatization. A comparator, 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride (CAS 1353979-85-7), includes a methyl group on the piperazine ring . This methyl substitution introduces steric bulk, alters the pKa of the piperazine nitrogens, and changes the lipophilicity of the molecule, which can be quantified as a difference in logP and can significantly impact its behavior in biological systems and its utility as a synthetic intermediate .

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Availability of High-Purity Grade (97%) for Demanding Applications

Several suppliers offer this compound with a guaranteed minimum purity of 97% [1], which is superior to the more common 95% grade available for the free base analog, 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (CAS 736889-93-3) . The 97% specification ensures a higher level of purity and consistency, which is particularly critical for sensitive applications where minor impurities could affect outcomes.

Quality Control Material Sourcing Analytical Chemistry

Defined Research Applications for 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride


Synthesis of CNS-Targeted Piperazine Libraries

As a versatile building block with an unsubstituted piperazine and a thiophene-3-yl motif, this compound is an ideal starting material for generating focused libraries of compounds targeting the central nervous system. The unsubstituted piperazine nitrogen can be readily functionalized to explore structure-activity relationships (SAR) around known antipsychotic or antidepressant scaffolds .

Precursor for Thiophene-3-yl Antibacterial Quinolones

Research has demonstrated that the N-[2-(thiophen-3-yl)ethyl]piperazine moiety serves as an effective C-7 substituent in quinolone antibacterials, with some derivatives showing activity against Gram-positive pathogens, including MRSA [1]. The target compound can be used as a key intermediate in the synthesis of such novel quinolone analogs.

Building Block for Chemical Biology Probe Development

The combination of a piperazine linker and a thiophene-3-yl group provides a privileged scaffold for creating chemical probes. The thiophene moiety can engage in unique interactions within biological binding pockets, while the piperazine ring offers a handle for linking to affinity tags or fluorophores, facilitating target identification and mechanistic studies .

Material Science Intermediate for Functional Polymers

The bifunctional nature of this compound (a reactive ethanone group and a polymerizable thiophene moiety) makes it a candidate for synthesizing functionalized polymers. The thiophene unit can be electropolymerized to form conductive backbones, while the piperazine side chain can introduce desired chemical properties like hydrophilicity or metal-chelating ability .

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